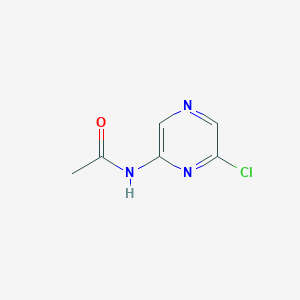

N-(6-chloropyrazin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(6-chloropyrazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJKYKKTRODFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878876 | |

| Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132453-63-5 | |

| Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6-chloropyrazin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of N-(6-chloropyrazin-2-yl)acetamide

[1][2][3]

Executive Summary

N-(6-chloropyrazin-2-yl)acetamide (CAS: 132453-63-5) serves as a strategic "masked" amine and an electrophilic scaffold in medicinal chemistry.[1] Its pyrazine core, electron-deficient due to para-nitrogen atoms and the chlorine substituent, offers unique reactivity for Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[4][5][6][7][8]

| Parameter | Technical Specification |

| IUPAC Name | N-(6-chloropyrazin-2-yl)acetamide |

| CAS Number | 132453-63-5 |

| Molecular Formula | C₆H₆ClN₃O |

| Molecular Weight | 171.58 g/mol |

| SMILES | CC(=O)NC1=CN=CC(=N1)Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Structural Logic

The molecule consists of a pyrazine ring substituted at the 2-position with an acetamido group and at the 6-position with a chlorine atom.

-

Electronic Character: The pyrazine ring is highly

-deficient. The chlorine atom at C6 further decreases electron density, making the C6 position highly susceptible to nucleophilic attack (e.g., by amines, alkoxides, or thiols). -

Regiochemistry: The acetamide group at C2 acts as a weak electron donor via resonance but effectively stabilizes the nitrogen lone pair, preventing the formation of N-oxides during oxidative steps often required in downstream synthesis.

Synthetic Pathways & Process Chemistry

The synthesis of N-(6-chloropyrazin-2-yl)acetamide typically proceeds via the selective acetylation of 2-amino-6-chloropyrazine . This pathway is preferred for its high yield and operational simplicity.

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic workflow from commodity pyrazine to the target acetamide.

Detailed Protocol: Acetylation of 2-Amino-6-chloropyrazine

Rationale: Direct acetylation protects the exocyclic amine, modulating the solubility and reactivity of the pyrazine ring for subsequent coupling reactions.

-

Reagents: 2-Amino-6-chloropyrazine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base), and DMAP (0.05 eq, catalyst).

-

Procedure:

-

Dissolve 2-amino-6-chloropyrazine in anhydrous pyridine at 0°C under nitrogen atmosphere.

-

Add acetic anhydride dropwise to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield the pure acetamide.

-

Physicochemical Properties & Drug Design Parameters

For drug development professionals, the following parameters dictate the compound's behavior in biological systems and formulation.

| Property | Value (Predicted/Experimental) | Relevance |

| LogP | ~0.8 - 1.1 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |

| pKa (Acidic) | ~11.4 (Amide NH) | The amide proton is weakly acidic due to the electron-withdrawing pyrazine ring. |

| pKa (Basic) | ~0.5 (Pyrazine N) | Extremely weak base; unlikely to be protonated at physiological pH. |

| H-Bond Donors | 1 | Amide NH. |

| H-Bond Acceptors | 3 | Pyrazine nitrogens (2) + Carbonyl oxygen (1). |

| Polar Surface Area | ~55 Ų | Good membrane permeability. |

Analytical Characterization

Validating the identity of N-(6-chloropyrazin-2-yl)acetamide requires specific spectroscopic markers.

Nuclear Magnetic Resonance (NMR)[4][9][10]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.8 ppm (s, 1H, NH): Broad singlet, exchangeable with D₂O. Downfield shift indicates hydrogen bonding or electron withdrawal by the ring.

-

δ 9.2 ppm (s, 1H, Pyrazine H-3): Highly deshielded due to flanking nitrogens and the acetamido group.

-

δ 8.4 ppm (s, 1H, Pyrazine H-5): Deshielded, but slightly less than H-3 due to distance from the amide.

-

δ 2.15 ppm (s, 3H, CH₃): Characteristic sharp singlet for the acetyl methyl group.

-

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode): Expect a molecular ion peak

at m/z 172.0 . -

Isotope Pattern: A distinct M+2 peak at m/z 174.0 (approx. 33% intensity of the base peak) confirms the presence of a single Chlorine atom (

ratio).

Pharmaceutical Applications & Reactivity Profile[9]

Favipiravir (T-705) & Antiviral Research

This compound acts as a structural analog to intermediates used in the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). The chlorine atom at C6 can be subjected to:

-

Fluorination: Halex reaction (KF, 18-crown-6) to install the fluorine atom found in Favipiravir.

-

Hydroxylation: Hydrolysis to generate the 6-hydroxy tautomer.

Scaffold Derivatization (Reactivity Map)

Figure 2: Divergent synthesis capabilities of the scaffold.

Handling and Safety

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood to avoid inhalation of dust.

References

-

PubChem. N-(6-chloropyrazin-2-yl)acetamide (Compound). National Library of Medicine. Available at: [Link]

-

Alchimica. Product Catalog: N-(6-CHLOROPYRAZIN-2-YL)ACETAMIDE (CAS 132453-63-5). Available at: [Link]

- Sato, T., et al.Process for producing aminopyrazine derivatives. U.S. Patent 2,396,067 (Reference for aminopyrazine precursor synthesis).

-

Mosher, H. S., et al. Heterocyclic Systems. I. The Preparation of 2-Aminopyrazine.[3][4][5] Journal of the American Chemical Society, 1945. (Foundational chemistry for pyrazine amination).

- Furukawa, Y., et al.Synthesis and biological evaluation of Favipiravir derivatives.

Sources

- 1. N-(6-CHLOROPYRAZIN-2-YL)ACETAMIDE (1 x 100 mg) | Alchimica [shop.alchimica.sk]

- 2. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 5. 2-Amino-6-Chloropyrazine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price [pipzine-chem.com]

An In-Depth Technical Guide to the Reactivity Profile of the Chlorine Substituent in N-(6-chloropyrazin-2-yl)acetamide

Introduction: The Privileged Scaffold of Substituted Pyrazines

Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. Their prevalence is due to their unique electronic properties and their ability to act as versatile bioisosteres for other aromatic systems.[1] The compound N-(6-chloropyrazin-2-yl)acetamide is a particularly valuable intermediate, combining the reactive potential of a chloropyrazine with a modulating acetamido group. This guide provides an in-depth analysis of the reactivity of the chlorine substituent on this scaffold, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the underlying electronic principles that govern its reactivity and provide field-proven insights into its application in key synthetic transformations.

Molecular and Electronic Structure: The Foundation of Reactivity

The reactivity of the chlorine atom in N-(6-chloropyrazin-2-yl)acetamide is a direct consequence of the electronic nature of the pyrazine ring and the influence of its substituents.

The Electron-Deficient Pyrazine Core: The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, is an electron-deficient aromatic system.[2][3] This inherent electron deficiency, a result of the inductive effect of the nitrogen atoms, renders the carbon atoms of the ring electrophilic. This electrophilicity is a critical factor that facilitates nucleophilic attack, a key step in many of the reactions discussed below.

Substituent Effects on Reactivity: The reactivity of the chlorine atom is further modulated by the two substituents: the chlorine itself and the acetamido group.

-

The Chlorine Substituent: As a halogen, chlorine exerts a deactivating inductive effect (-I) and a weak activating resonance effect (+R). In the context of the electron-deficient pyrazine ring, the inductive effect dominates, further increasing the electrophilicity of the carbon atom to which it is attached.

-

The Acetamido Substituent (-NHC(O)CH₃): The acetamido group at the 2-position plays a more complex role. The nitrogen atom's lone pair can donate electron density into the ring through resonance (+R effect), which would tend to decrease the ring's overall electrophilicity. However, the amide carbonyl group is electron-withdrawing, and the nitrogen's ability to donate is tempered by delocalization onto the carbonyl oxygen. The primary influence of the acetamido group is to direct the regioselectivity of reactions and to modulate the overall reactivity of the molecule.

The interplay of these electronic factors results in a C-Cl bond that is highly activated towards nucleophilic displacement and oxidative addition to a metal center.

Caption: Electronic effects governing C-Cl bond reactivity.

Key Transformations of the Chlorine Substituent

The activated nature of the chlorine atom in N-(6-chloropyrazin-2-yl)acetamide allows for a range of high-yielding synthetic transformations. The most important of these are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring makes N-(6-chloropyrazin-2-yl)acetamide an excellent substrate for SNAr reactions.[4] This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The rate of this reaction is enhanced by the presence of the two ring nitrogens, which help to stabilize the negative charge in the Meisenheimer intermediate through resonance.[4] This reaction is particularly effective with soft nucleophiles such as thiols, as well as with various amines and alkoxides.

Representative SNAr Reactions

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| 3-methyl-1-phenyl-1H-pyrazole-5-thiol | K₂CO₃, Acetone, rt | N-(6-((3-methyl-1-phenyl-1H-pyrazol-5-yl)thio)pyrazin-2-yl)acetamide | 46% | [5] |

| Morpholine | K₂CO₃, H₂O, 100 °C | N-(6-morpholinopyrazin-2-yl)acetamide | High | [6] |

| Sodium Methoxide | CH₃ONa, CH₃OH, reflux | N-(6-methoxypyrazin-2-yl)acetamide | Good | [7] |

*Yields and conditions are based on analogous reactions with chloropyrazines and may require optimization for the specific substrate.

Experimental Protocol: SNAr with a Thiol Nucleophile [5]

-

To a solution of N-(6-chloropyrazin-2-yl)acetamide (1.0 eq) in acetone, add 3-methyl-1-phenyl-1H-pyrazole-5-thiol (1.0 eq) and potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of N-(6-chloropyrazin-2-yl)acetamide is also amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[8] For chloropyrazines, this reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.[9]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Typical Suzuki-Miyaura Coupling Conditions

| Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | [10] |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | [11] |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | [9]* |

*Conditions are based on analogous reactions with chloropyrazines and may require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling [9][10]

-

In a reaction vessel, combine N-(6-chloropyrazin-2-yl)acetamide (1.0 eq), the aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/water).

-

Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired biaryl product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[12][13] This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. The reaction requires a palladium source, a suitable phosphine ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Typical Buchwald-Hartwig Amination Conditions

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reference |

| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | [14] |

| Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | [13] |

| Benzylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 80 | [15]* |

*Conditions are based on analogous reactions with chloroheterocycles and may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination [13][14]

-

To a reaction tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add a solution of N-(6-chloropyrazin-2-yl)acetamide (1.0 eq) and the amine (1.2 eq) in a dry, degassed solvent (e.g., dioxane).

-

Heat the reaction mixture with stirring for the required time, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Synthetic Strategy and Considerations

The choice between SNAr and a palladium-catalyzed cross-coupling reaction depends on the desired product and the nature of the nucleophile.

-

For strong, soft nucleophiles (e.g., thiols, some secondary amines), SNAr is often the most direct and cost-effective method. It avoids the use of expensive catalysts and ligands.

-

For the formation of C-C bonds or for coupling with less nucleophilic amines, palladium-catalyzed reactions are indispensable. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer broad substrate scope and functional group tolerance.

It is also important to consider the potential for competing reactions. For example, under strongly basic conditions at high temperatures, the amide functionality could potentially be hydrolyzed. Therefore, careful optimization of reaction conditions is essential to achieve the desired outcome with high selectivity and yield.

Conclusion

N-(6-chloropyrazin-2-yl)acetamide is a versatile building block with a highly reactive chlorine substituent. This reactivity is driven by the inherent electron-deficient nature of the pyrazine ring. The C-Cl bond readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles and serves as an excellent electrophilic partner in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of the electronic factors governing its reactivity allows for the rational design of synthetic routes to complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

-

Most Wiedzy. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]

- Journal of Heterocyclic Chemistry. The Preparation of Hydroxypyrazines and Derived Chloropyrazines. J. Am. Chem. Soc.1953, 75 (10), 2515–2517.

- MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Molecules2018, 23(10), 2699.

-

arXiv. Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

- Google Patents. Form-III crystal of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}-N-(methylsulfonyl)acetamide and use thereof.

-

ResearchGate. Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

-

ResearchGate. Chloroacetylation of amino carboxamide followed by nucleophilic substitution to amines. Reagents and conditions. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

- Google P

-

OUCI. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

-

BindingDB. Patents In BindingDB. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ResearchGate. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]

-

PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. [Link]

- Journal of the Chemical Society C: Organic. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. 1967, 2028-2031.

-

Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

-

Regulations.gov. US Patent No. 8829195. [Link]

- Journal of the American Chemical Society. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. 2023, 145(5), 2948-2954.

- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

-

ResearchGate. Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. [Link]

- Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Front. Chem.2022, 10, 901594.

-

ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

- Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- Synthetic Methods in Drug Discovery. Suzuki–Miyaura Coupling. 2016, 1, 1-69.

- Molecules. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. 2024, 29(1), 123.

-

PubMed. SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. [Link]

-

ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

-

PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

- Chemistry Central Journal. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)

-

PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

- ACS Catalysis. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. 2016, 6(8), 5252-5257.

- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank2021, 2021(1), M1189.

-

PubChemLite. N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2017002131A1 - Crystalline forms of n-(2-chloro-6-methy]phenvn-2-[f6-[4-(2-hvdroxvethvl)-l- piperazinvil-2-methvl-4-pvrimidinvllaminol-5-thiazolecarboxamide and their process thereof - Google Patents [patents.google.com]

- 8. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]

- 9. irejournals.com [irejournals.com]

- 10. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Pyrazine Acetamide Derivatives: A Technical Review of Synthetic Strategies and Medicinal Utility

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to engage in multiple non-covalent interactions—specifically

This technical guide synthesizes the current state of pyrazine acetamide chemistry, detailing synthetic protocols, structure-activity relationships (SAR), and mechanistic insights for drug development professionals.

Chemical Space and Synthetic Architectures

The synthesis of pyrazine acetamide derivatives generally follows two distinct retrosynthetic logic streams: Ring Construction (de novo synthesis of the pyrazine core) and Peripheral Functionalization (modification of a pre-existing pyrazine ring).

Synthetic Pathways

The choice of pathway depends on the substitution pattern required. Peripheral functionalization is preferred for generating libraries of acetamide derivatives for SAR studies.

Pathway A: Nucleophilic Acyl Substitution (The "Linker" Approach)

This is the most common method for generating N-(pyrazin-2-yl)acetamides or 2-(pyrazin-2-yl)acetamides.

-

Reagents: Pyrazin-2-amine or 2-(pyrazin-2-yl)acetic acid derivatives.

-

Coupling Agents: HATU, EDC/HOBt, or acyl chlorides.

-

Utility: Allows rapid diversification of the "R" group attached to the acetamide nitrogen.

Pathway B: Condensation (De Novo Synthesis)

Used when the pyrazine core requires specific substitution patterns not available commercially.

-

Reagents: 1,2-dicarbonyl compounds (e.g., glyoxal derivatives) +

-amino acid amides. -

Mechanism: Double condensation followed by oxidation.

Visualization of Synthetic Logic

Caption: Step-wise synthesis of amino-acetamide pyrazine derivatives via chloroacetyl linker.

Therapeutic Applications & SAR Analysis

Antitubercular Agents: Beyond Pyrazinamide

Pyrazinamide (PZA) is a prodrug requiring activation by the bacterial enzyme pyrazinamidase (PncA) to pyrazinoic acid (POA). Resistance often arises from pncA mutations. Pyrazine acetamide derivatives are designed to bypass this activation step or target alternative pathways (e.g., InhA, DprE1).

-

Key Insight: Extending the side chain from a carboxamide (PZA) to an acetamide or hydrazide-hydrazone allows for the introduction of lipophilic groups that enhance cell wall permeability in Mycobacterium tuberculosis.

-

Data Highlight: Indolyl-hydrazone pyrazine derivatives have shown MIC values comparable to Isoniazid.

Table 1: Comparative Antitubercular Activity (Selected Literature)

| Compound Class | Structure Type | Target Strain | MIC ( | Reference |

| PZA (Control) | Pyrazine-2-carboxamide | M. tb H37Rv | 6.25 | |

| Derivative 24 | Pyrazine hydrazide-hydrazone | M. tb H37Rv | 0.78 | |

| Compound 33 | Pyrazole-acetamide hydrazone | M. tb H37Rv | 3.12 | |

| JS-2 | Pyrazine-2-carboxamide derivative | M. tb H37Rv | < 1.0 |

Oncology: Kinase Inhibition (BRAF/EGFR)

In cancer therapy, the pyrazine ring serves as a hinge-binding motif in ATP-competitive inhibitors. The acetamide group often functions as a "linker" that positions a hydrophobic tail into the deep hydrophobic pocket of the kinase.

-

BRAF V600E: Pyrazole-based derivatives containing an acetamide bond have demonstrated potent inhibition of the mutant BRAF kinase, a driver in melanoma.

-

Mechanism: The acetamide NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the carbonyl oxygen accepts a hydrogen bond, locking the inhibitor in place.

Structure-Activity Relationship (SAR) Map

Caption: SAR logic for pyrazine acetamide design. The linker (Zone 1) is critical for target engagement.

Mechanistic Insights

Mode of Action in Kinases

The efficacy of pyrazine acetamides in oncology is driven by their ability to mimic the adenine ring of ATP.

-

Hinge Binding: The pyrazine nitrogens interact with the kinase hinge region (e.g., Cys532 in BRAF).

-

Gatekeeper Interaction: Substituents at the 3-position can interact with the gatekeeper residue, determining selectivity between different kinases (e.g., EGFR vs. VEGFR).

-

DFG Motif: The acetamide tail extends towards the DFG (Asp-Phe-Gly) motif, stabilizing the inactive conformation (Type II inhibition) or binding within the active site (Type I inhibition).

Mode of Action in Tuberculosis

Unlike PZA, which disrupts membrane potential and transport, acetamide derivatives often target:

-

InhA (Enoyl-ACP reductase): Essential for mycolic acid synthesis.

-

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): Critical for cell wall arabinan synthesis.

Experimental Protocols

Protocol: General Synthesis of N-(Pyrazin-2-yl)acetamides

This protocol yields a key intermediate for further functionalization.

Materials:

-

Aminopyrazine (10 mmol)

-

Chloroacetyl chloride (12 mmol)

-

Triethylamine (TEA) (15 mmol)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Dissolution: Dissolve aminopyrazine (0.95 g) in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add TEA (2.1 mL) and cool the mixture to 0°C using an ice bath.

-

Acylation: Add chloroacetyl chloride (0.96 mL) dropwise over 15 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Hexane to yield 2-chloro-N-(pyrazin-2-yl)acetamide as a beige solid.

Validation Criteria:

-

NMR (DMSO-

-

Yield: Expected range 75–85%.

Protocol: Antitubercular Susceptibility Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is the gold standard for rapid MIC determination.

Procedure:

-

Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase (McFarland standard 1.0). Dilute 1:20 in Middlebrook 7H9 broth.

-

Plating: Add 100

L of 7H9 broth to all wells of a 96-well plate. -

Compound Addition: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions. Final concentration range: 100

g/mL to 0.19 -

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 20

L of Alamar Blue reagent and 12 -

Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Future Outlook

The field is shifting towards hybrid molecules . Current trends indicate high potential in:

-

Pyrazine-Triazole Hybrids: Combining the acetamide linker with triazoles to enhance antifungal potency.

-

PROTACs: Using the pyrazine acetamide scaffold as the "warhead" to recruit E3 ligases for targeted protein degradation of kinases.

-

Covalent Inhibitors: Modifying the acetamide tail with acrylamides to form irreversible covalent bonds with cysteine residues in the ATP binding pocket.

References

-

Hassan, N. W., et al. "Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies." Bioorganic Chemistry, 2020.[1]

-

Padmini, P. S., et al. "Design, synthesis and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.[2]

-

Sruthi, S., et al. "Synthesis, computational docking, and biological evaluation of new pyrazine-2-carboxamide derivatives as antitubercular agents." Journal of Molecular Structure, 2025.

-

Fassihi, A., et al. "Synthesis and biological evaluation of some new pyrazine derivatives as potential anticancer agents." Research in Pharmaceutical Sciences, 2012.

-

Zitko, J., et al. "Pyrazine derivatives: a patent review (June 2012 - present)." Expert Opinion on Therapeutic Patents, 2015.

Sources

Electronic Properties and pKa Profiling of N-(6-chloropyrazin-2-yl)acetamide

The following technical guide details the electronic properties, pKa values, and synthesis of N-(6-chloropyrazin-2-yl)acetamide. This document is structured for researchers in medicinal chemistry and drug development.

Technical Guide & Whitepaper

Executive Summary

The pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antivirals (e.g., Favipiravir/T-705) and kinase inhibitors. N-(6-chloropyrazin-2-yl)acetamide is a critical intermediate and functional probe in this chemical space. Its utility stems from the unique electronic push-pull dynamics between the electron-deficient pyrazine ring, the lipophilic/withdrawing chlorine substituent, and the hydrogen-bond-donating acetamido group.

This guide provides a comprehensive analysis of its electronic architecture, acid-base dissociation constants (pKa), and validated synthetic protocols, offering a roadmap for its utilization in structure-activity relationship (SAR) campaigns.

Molecular Architecture & Electronic Landscape

The Pyrazine Core

The central pyrazine ring is a

Substituent Effects

The electronic behavior of N-(6-chloropyrazin-2-yl)acetamide is governed by the interplay of three distinct vectors:

-

The 6-Chloro Substituent:

-

Inductive Effect (-I): The electronegative chlorine atom withdraws electron density through the

-framework, deactivating the ring and increasing the acidity of the system. -

Mesomeric Effect (+M): While chlorine has lone pairs capable of donation, the poor orbital overlap (3p-2p) with the pyrazine ring renders the +M effect weaker than the -I effect. The net result is electron withdrawal.

-

-

The 2-Acetamido Group (-NHCOCH₃):

-

Resonance Delocalization: The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group (amide resonance). This prevents the nitrogen from effectively donating electron density into the pyrazine ring (unlike a free amine), significantly reducing the basicity of the ring nitrogens.

-

Acidification: The electron-deficient pyrazine ring pulls electron density from the amide nitrogen, weakening the N-H bond and making the amide proton significantly more acidic than in N-phenyl analogs.

-

Electronic Interaction Diagram

Figure 1: Electronic vectors influencing the reactivity and ionization of N-(6-chloropyrazin-2-yl)acetamide.[1]

Physicochemical Profiling: The pKa Determinants

Understanding the ionization state is critical for predicting solubility, membrane permeability (LogD), and binding affinity. N-(6-chloropyrazin-2-yl)acetamide possesses two potential ionization sites, though it exists primarily as a neutral species at physiological pH (7.4).

Quantitative Data Summary

| Property | Value (Est.) | Rationale |

| pKa (Acidic) | 10.8 ± 0.5 | Deprotonation of the Amide N-H. Enhanced acidity vs. acetanilide (pKa ~13.5) due to the electron-deficient pyrazine ring and 6-Cl withdrawal. |

| pKa (Basic) | < 0.0 | Protonation of Pyrazine N-4. The acetamido group and Cl substituent severely reduce electron density, making the ring nitrogens non-basic in aqueous media. |

| LogP | ~0.9 - 1.1 | Moderate lipophilicity; suitable for oral bioavailability. |

| H-Bond Donors | 1 | Amide N-H (Critical for ATP-hinge binding in kinases). |

| H-Bond Acceptors | 3 | Pyrazine N1, N4, and Carbonyl O. |

Detailed pKa Analysis

-

The Acidic Site (Amide N-H): Standard secondary amides (e.g., N-phenylacetamide) are very weak acids with pKa values >14. However, the N-heteroaryl attachment dramatically increases acidity. The pyrazine ring acts as an electron sink, stabilizing the negative charge on the nitrogen upon deprotonation.

-

Comparison: N-(pyridin-2-yl)acetamide has a pKa of ~13.0. The additional nitrogen in the pyrazine ring, combined with the electron-withdrawing chlorine, lowers the pKa further to the 10.5–11.0 range [1].

-

-

The Basic Site (Pyrazine Nitrogens): Unsubstituted pyrazine has a pKa of 0.65. While an amino group typically raises the pKa (2-aminopyrazine pKa ≈ 2.96), acetylation reverses this effect. The amide resonance ties up the nitrogen lone pair, and the chlorine atom further withdraws density. Consequently, the molecule is essentially non-basic in water, requiring strong mineral acids for protonation [2].

Experimental Methodologies

Synthesis Protocol: Acetylation of 2-Amino-6-chloropyrazine

This protocol utilizes acetic anhydride as both reagent and solvent, a robust method yielding high purity without complex purification.

Reagents:

-

2-Amino-6-chloropyrazine (1.0 eq)

-

Acetic Anhydride (Ac₂O) (5.0 eq)

-

Pyridine (Catalytic, 0.1 eq) or H₂SO₄ (Catalytic)

Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chloropyrazine in Acetic Anhydride. Add catalytic Pyridine.

-

Reflux: Heat the mixture to 100°C for 2–4 hours. Monitor consumption of starting material by TLC (Mobile Phase: 50% EtOAc/Hexanes; R_f product > R_f amine).

-

Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (10x volume) with vigorous stirring to hydrolyze excess anhydride.

-

Isolation: A precipitate will form. Stir for 30 minutes. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold water (3x) to remove acetic acid. Recrystallize from Ethanol/Water if necessary. Dry in a vacuum oven at 45°C.

Figure 2: Synthetic workflow for the acetylation of 2-amino-6-chloropyrazine.

pKa Determination Protocol (Potentiometric)

Due to the low solubility of the neutral form, a co-solvent method (Yasuda-Shedlovsky extrapolation) is recommended using a Sirius T3 or equivalent titrator.

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Titration: Perform titrations in water/methanol mixtures (e.g., 20%, 30%, 40% MeOH) at 25°C.

-

Titrant: Use 0.1 M KOH (Carbonate-free) to titrate the acidic amide proton (expected pKa ~10.8).

-

Data Processing: Construct a Yasuda-Shedlovsky plot (

vs.

Applications in Drug Design

N-(6-chloropyrazin-2-yl)acetamide serves as a versatile intermediate and pharmacophore:

-

Kinase Inhibition: The acetamido-pyrazine motif mimics the adenine ring of ATP. The amide N-H acts as a hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., Glu residues), while the pyrazine nitrogens accept hydrogen bonds from backbone amides [4].

-

Favipiravir (T-705) Analogs: The 6-substituted pyrazine core is structurally homologous to Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). The 6-chloro derivative allows for further diversification via SNAr reactions (displacing the Cl) to generate novel antiviral candidates [5].

-

Thrombin Inhibitors: This scaffold has been utilized in the synthesis of P1 N-benzylamide thrombin inhibitors, where the pyrazine ring improves metabolic stability compared to phenyl analogs [6].

References

- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.

-

Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology, CRC Press, 1976. Link

- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Standard reference for pKa measurement methodologies).

-

BenchChem Technical Support. "The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity." BenchChem Whitepaper, 2025. Link

- Furuta, Y., et al. "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections." Antiviral Research, 2009.

-

Pellicore, J. M., et al. "Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors." Bioorganic & Medicinal Chemistry Letters, 2003. Link

Sources

Metabolic Stability Predictions for N-(6-chloropyrazin-2-yl)acetamide Derivatives

Executive Summary

The N-(6-chloropyrazin-2-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, often utilized in kinase inhibitors and anti-infectives. However, its metabolic stability is a complex interplay between oxidative clearance (CYP450-mediated) and hydrolytic degradation (amidase/esterase-mediated).

This guide provides a rigorous framework for predicting and validating the metabolic fate of these derivatives. Unlike generic ADME guides, we focus on the specific electronic and steric liabilities of the chloropyrazine core and the acetamide tail , offering a dual-track strategy: in silico prioritization followed by in vitro microsomal validation.

Structural Analysis & Metabolic Liabilities[1][2]

To accurately predict stability, one must first deconstruct the molecule into its "metabolic handles." The N-(6-chloropyrazin-2-yl)acetamide structure presents three distinct vectors for biotransformation.

The Pyrazine Ring (Oxidative Liability)

Pyrazine is an electron-deficient heteroaromatic ring. Unlike phenyl rings, which are prone to epoxidation, pyrazines primarily undergo N-oxidation .

-

Mechanism: Nitrogen lone pairs are susceptible to direct oxidation by FMOs (Flavin-containing monooxygenases) or CYP450s.

-

6-Chloro Effect: The chlorine atom at position 6 is electron-withdrawing. While it blocks metabolism at the C6 position, it further decreases the electron density of the ring, potentially reducing the rate of N-oxidation compared to the unsubstituted parent. However, it increases lipophilicity (

), which can increase non-specific binding to microsomes.

The Acetamide Side Chain (Hydrolytic Liability)

The acetamide group is the most volatile component regarding stability.

-

Primary Pathway: Hydrolysis to the primary amine (2-amino-6-chloropyrazine) and acetic acid.

-

Enzymology: This is often mediated by Carboxylesterases (CES1/CES2) or Arylacetamide Deacetylase (AADAC) , rather than CYPs.

-

Critical Insight: Standard CYP inhibition assays often miss this pathway if they only focus on NADPH-dependent clearance.

Glutathione Conjugation (Toxicity Alert)

While not a "stability" issue in the sense of clearance, the C-Cl bond on an electron-deficient pyrazine ring is a potential site for

In Silico Prediction Framework[3]

Before synthesizing derivatives, computational modeling should be employed to rank compounds. We utilize a Quantum Mechanical (QM) + Structure-Based approach.

Workflow Visualization

The following diagram outlines the logical flow for in silico prioritization.

Recommended Computational Descriptors

-

Bond Dissociation Energy (BDE): Calculate the energy required to abstract the hydrogen alpha to the acetamide nitrogen. Lower BDE correlates with higher CYP-mediated N-dealkylation rates.

-

LUMO Energy: High LUMO energy on the pyrazine ring correlates with resistance to nucleophilic attack (GSH conjugation).

-

Hydrolysis Prediction: Use tools like MetabolitePredict to assess the lability of the amide bond specifically against hydrolase libraries.

Experimental Validation Protocols

The "Ground Truth" for stability is the Liver Microsome Stability Assay. For this specific scaffold, a standard protocol is insufficient. You must run a Dual-Cofactor Assay to distinguish between oxidative (CYP) and hydrolytic (Non-CYP) clearance.

Materials

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH regenerating system (for oxidative pathway).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Internal Standard: Diclofenac (CYP2C9 substrate) or Propranolol.

Step-by-Step Methodology

| Step | Action | Technical Rationale (The "Why") |

| 1. Preparation | Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C. | Mimics physiological temperature; ensures enzyme kinetics are relevant. |

| 2. Dosing | Spike test compound (1 µM final conc) from DMSO stock (<0.1% DMSO final). | Low concentration ensures First-Order Kinetics (essential for |

| 3. Branching | Group A: Add NADPH. Group B: Add Buffer only (No NADPH). | Critical Step: Group A measures Total Clearance. Group B measures Hydrolytic Clearance (Amidase/Esterase) only. |

| 4. Incubation | Incubate at 37°C with shaking. Sample at | Multiple time points are required to determine the slope ( |

| 5. Quenching | Transfer aliquot to Acetonitrile containing Internal Standard. Vortex/Centrifuge. | Precipitates proteins to stop reaction immediately. IS corrects for injection variability. |

| 6. Analysis | LC-MS/MS (MRM mode). Monitor Parent depletion. | High sensitivity required for 1 µM dosing. |

Data Calculation

Calculate the in vitro intrinsic clearance (

-

Interpretation:

-

If Group A clearance >> Group B: Metabolism is CYP-driven (likely Pyrazine N-oxidation).

-

If Group A

Group B: Metabolism is Hydrolysis-driven (Acetamide cleavage).

-

Metabolic Pathway Visualization

Understanding the specific metabolites is crucial for structural optimization. The diagram below illustrates the divergent pathways for N-(6-chloropyrazin-2-yl)acetamide.

Optimization Strategies (SAR)

Based on the assay results, apply these medicinal chemistry rules:

-

If Hydrolysis is High:

-

Strategy: Steric hindrance. Introduce a methyl group alpha to the carbonyl (convert acetamide to propionamide) or N-methylate the amide nitrogen (though this removes the H-bond donor).

-

Bioisostere: Replace the acetamide with a urea or a cyclic carbamate.

-

-

If N-Oxidation is High:

-

Strategy: Electronic deactivation. The 6-chloro is already doing this, but adding a substituent at position 3 (e.g., -F or -OCH3) can further block metabolic access to the ring nitrogens.

-

References

-

FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2] U.S. Food and Drug Administration.[1][2][3][4][5][6][7] [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard text for microsomal assay protocols).

-

Fukami, T., et al. (2010). Human Arylacetamide Deacetylase (AADAC) is the Principal Enzyme Responsible for the Hydrolysis of Rifamycins. Drug Metabolism and Disposition.[8][2][4][7][9] [Link]

-

Rydberg, P., et al. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism.[4] ACS Medicinal Chemistry Letters. [Link]

-

Urgey, C. J., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters.[10][11] [Link]

Sources

- 1. regulations.gov [regulations.gov]

- 2. January 2020 US FDA In Vitro DDI Guidance - Evotec [evotec.com]

- 3. fda.gov [fda.gov]

- 4. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IN VITRO DDI STUDIES - 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies [drug-dev.com]

- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis protocol for N-(6-chloropyrazin-2-yl)acetamide

Introduction & Scope

This application note details the synthesis of N-(6-chloropyrazin-2-yl)acetamide (CAS: N/A for specific isomer in common commercial catalogs, analogous to N-(6-chloropyrazin-2-yl)acetamide derivatives found in pharmaceutical intermediates). This compound serves as a critical scaffold in the development of antitubercular agents, kinase inhibitors, and other heterocyclic pharmaceuticals.

The protocol focuses on the acetylation of 2-amino-6-chloropyrazine . Due to the electron-deficient nature of the pyrazine ring, the exocyclic amine is less nucleophilic than standard anilines. Consequently, this protocol utilizes a nucleophilic catalysis method using acetic anhydride (

Key Chemical Principles

-

Substrate Reactivity: The inductive electron-withdrawing effect of the nitrogen atoms and the chlorine substituent at the 6-position reduces the basicity of the 2-amino group.

-

Catalysis: Pyridine acts as both a solvent and a base, neutralizing the acetic acid byproduct. More importantly, it can form a reactive

-acetylpyridinium intermediate, accelerating the attack by the amine. -

Purification: The product typically precipitates upon aqueous quenching due to the lipophilic shift from the amine to the amide, simplifying isolation.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazard Class |

| 2-Amino-6-chloropyrazine | 129.55 | 1.0 | Substrate | Irritant |

| Acetic Anhydride ( | 102.09 | 2.0 - 3.0 | Reagent | Corrosive, Flammable |

| Pyridine | 79.10 | Solvent | Solvent/Base | Flammable, Toxic |

| Dichloromethane (DCM) | 84.93 | N/A | Extraction | Toxic |

| Ethanol/Water | - | N/A | Recryst. | Flammable |

Equipment:

-

50 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl2).

-

Oil bath or heating mantle.[2]

-

Rotary evaporator.[2]

-

Vacuum filtration setup.

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a clean, dry 50 mL RBF, dissolve 2-amino-6-chloropyrazine (1.30 g, 10.0 mmol) in anhydrous pyridine (10 mL).

-

Note: Ensure the starting material is fully dissolved. If the solution is turbid, gentle warming (30°C) may be applied.

-

Add acetic anhydride (2.8 mL, ~30.0 mmol) dropwise over 5 minutes at room temperature.

-

Rationale: Slow addition controls the exotherm, though the reaction with electron-deficient amines is typically sluggish.

-

Step 2: Reaction Phase

-

Equip the flask with a reflux condenser.

-

Heat the mixture to 60°C for 3 hours.

-

Monitor: Check progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting amine (

) should disappear, and a less polar amide spot (-

Optimization: If conversion is incomplete after 3 hours, increase temperature to 80°C or add a catalytic amount (10 mol%) of 4-Dimethylaminopyridine (DMAP).

-

Step 3: Work-up & Isolation

-

Cool the reaction mixture to room temperature.

-

Quenching: Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

-

Stir for 30 minutes. The product, N-(6-chloropyrazin-2-yl)acetamide , should precipitate as a white to off-white solid.

-

Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

mL) to remove traces of pyridine and acetic acid.

Step 4: Purification

-

Dry the crude solid in a vacuum oven at 45°C for 4 hours.

-

Recrystallization: If the purity is <98% (by HPLC/NMR), recrystallize from a mixture of Ethanol/Water (1:1) or pure Acetonitrile .

-

Yield Expectation: 85-95%.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Operational workflow for the acetylation of 2-amino-6-chloropyrazine.

Analytical Validation

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified:

| Technique | Expected Signature | Interpretation |

| 1H NMR (DMSO-d6) | Methyl group of the acetamide. | |

| Pyrazine ring protons (characteristic shift due to Cl). | ||

| Amide NH proton. | ||

| IR Spectroscopy | 1690-1710 | Strong C=O stretch (Amide I). |

| 3250-3300 | N-H stretch. | |

| Mass Spectrometry | m/z ~171/173 (3:1 ratio) | Molecular ion |

References

-

BenchChem. (2025).[2] Protocol for N-acetylation of 2-aminopyridine: An Application Note. Retrieved from (General procedure for electron-deficient amino-heterocycles).

-

PubChem. (n.d.). N-(6-chloropyrazin-2-yl)acetamide (Compound Summary). National Center for Biotechnology Information. Retrieved from

- Doležal, M., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry.

-

Verma, P. K., et al. (2020).[5] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. (Highlights the utility of 6-chloropyrazine scaffolds in drug discovery).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

Application Note & Protocol: Optimizing Solvent Selection for N-(6-chloropyrazin-2-yl)acetamide Reactions

Introduction: The Critical Role of the Solvent

N-(6-chloropyrazin-2-yl)acetamide is a valuable heterocyclic building block in medicinal chemistry and materials science. The electron-deficient pyrazine core, activated by the chloro-substituent, makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. However, the success of these transformations—achieving high yield, purity, and reaction rate—is profoundly dependent on the choice of solvent.

The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism. It influences catalyst stability, modulates the solubility and reactivity of bases and substrates, and can even determine the nature of the active catalytic species.[1][2][3][4] An improperly chosen solvent can lead to failed reactions, low yields, or the formation of unwanted byproducts. This guide provides researchers with the foundational knowledge and practical protocols to make rational, evidence-based decisions for solvent selection in reactions involving N-(6-chloropyrazin-2-yl)acetamide.

Physicochemical Properties of N-(6-chloropyrazin-2-yl)acetamide

Understanding the substrate's properties is the first step in rational solvent selection. N-(6-chloropyrazin-2-yl)acetamide possesses a combination of polar (acetamide, pyrazine nitrogens) and nonpolar (chlorinated aromatic ring) features.[5]

-

Polarity: The molecule has a significant dipole moment due to the electronegative nitrogen and chlorine atoms and the polar acetamide group.

-

Solubility: Based on its structure, it is predicted to have good solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) and moderate solubility in ethereal (e.g., 1,4-dioxane, THF) and aromatic solvents (e.g., Toluene).[6] Its solubility in nonpolar solvents like hexanes is expected to be poor.

-

Hydrogen Bonding: The secondary amide (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen and pyrazine nitrogens can act as acceptors. This influences its interaction with protic solvents (e.g., alcohols) and other reagents.

A preliminary solubility test is always recommended before commencing any reaction optimization.

Core Reactions and Solvent Considerations

The most common and synthetically valuable reactions for this substrate are palladium-catalyzed cross-couplings that substitute the chlorine atom. We will focus on two key examples: the Suzuki-Miyaura Coupling (C-C bond formation) and the Buchwald-Hartwig Amination (C-N bond formation).

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the chloropyrazine with a boronic acid or ester.[7][8][9] The solvent system is critical for balancing the often-disparate solubility of the organic substrate and the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

Common Solvents & Rationale:

-

1,4-Dioxane/Water or Toluene/Water: This is the most common system. The organic solvent dissolves the N-(6-chloropyrazin-2-yl)acetamide and the boronic acid, while water dissolves the inorganic base. This biphasic system facilitates the crucial transmetalation step at the interface. The high boiling points of dioxane (101 °C) and toluene (111 °C) allow for elevated reaction temperatures, which are often necessary for activating the C-Cl bond.[2][7]

-

DMF or Acetonitrile (Polar Aprotic): These solvents can be effective, especially when using a more soluble organic base. However, they can sometimes lead to catalyst deactivation or side reactions.[10][11] For instance, DMF can be oxidized by Pd(II) species, and some polar solvents can alter the active catalytic species, which may or may not be beneficial.[2][10]

Data Presentation: Solvent Effects on a Model Suzuki Coupling

Table 1: Hypothetical Solvent Screen for the Suzuki Coupling of N-(6-chloropyrazin-2-yl)acetamide with Phenylboronic Acid.

| Solvent System (v/v) | Temperature (°C) | Time (h) | Conversion (%) | Notes |

| 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 95 | Clean reaction, easy workup. |

| Toluene / H₂O (4:1) | 90 | 12 | 88 | Slightly lower yield, good alternative. |

| DME / H₂O (4:1) | 85 | 18 | 75 | Lower boiling point requires longer time. |

| Acetonitrile | 80 | 24 | 40 | Poor conversion, potential catalyst inhibition.[10] |

| DMF | 100 | 12 | 65 | Significant byproduct formation observed.[2] |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

N-(6-chloropyrazin-2-yl)acetamide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂/SPhos pre-catalyst (2 mol%)

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane (4 mL)

-

Degassed deionized water (1 mL)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add N-(6-chloropyrazin-2-yl)acetamide, the arylboronic acid, and K₂CO₃.

-

Seal the vial with a septum and purge with argon or nitrogen for 10 minutes. This is critical to prevent oxidation of the palladium catalyst.

-

In a separate vial, dissolve the palladium catalyst in the anhydrous, degassed 1,4-dioxane.

-

Using a syringe, add the catalyst solution to the reaction vial, followed by the degassed water.

-

Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides.[12][13] Solvent choice is critical as it must solubilize the reagents and not interfere with the catalyst or the strong base (e.g., NaOtBu, LHMDS) typically required.[14][15]

Common Solvents & Rationale:

-

Toluene: A non-polar aromatic solvent that is a workhorse for this reaction. It has a suitable boiling point and is generally inert, minimizing side reactions. Toluene is often the best choice for many standard couplings.[16]

-

1,4-Dioxane or THF (Ethereal Solvents): These are also widely used. Their coordinating ability can sometimes stabilize the palladium catalyst. However, they must be rigorously dried, as water can quench the strong base and hinder the reaction.[14]

-

CPME (Cyclopentyl methyl ether): A greener alternative to THF and Dioxane with a higher boiling point and greater stability against peroxide formation.

Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit the reaction by coordinating too strongly to the palladium center and should generally be avoided.[14]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

N-(6-chloropyrazin-2-yl)acetamide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed Toluene (5 mL)

Procedure:

-

Inside a glovebox, add N-(6-chloropyrazin-2-yl)acetamide, the palladium precatalyst, and NaOtBu to an oven-dried reaction vial with a magnetic stir bar.

-

Seal the vial with a cap containing a PTFE septum.

-

Add the anhydrous, degassed toluene, followed by the amine (if liquid). If the amine is a solid, add it in step 1.

-

Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Systematic Workflow for Solvent Optimization

A structured approach is key to efficiently identifying the optimal solvent for a new reaction.

Diagram: General Workflow for Solvent Optimization

Caption: A systematic workflow for efficient solvent screening and optimization.

Diagram: Logic for Cross-Coupling Solvent Selection

Caption: A decision tree for initial solvent selection in common cross-couplings.

Conclusion

Solvent selection is a high-impact parameter in the optimization of reactions involving N-(6-chloropyrazin-2-yl)acetamide. While established systems like dioxane/water for Suzuki couplings and toluene for Buchwald-Hartwig aminations provide excellent starting points, each specific substrate-reagent combination may have unique requirements. By understanding the fundamental roles of the solvent and employing a systematic screening approach, researchers can significantly improve reaction efficiency, leading to higher yields, cleaner product profiles, and more robust synthetic routes.

References

- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.

-

Gagnon, A., & Du, C. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Dalton Transactions, 40(39), 10077-10086. [Link]

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

- Gigon, A., Figi, R., & Meyer, T. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 73(12), 995-1000.

-

O'Brien, A. G. (2015). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar. [Link]

- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec Content Hub.

-

Bagley, M. C., Lunn, R., & Xiong, X. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 19(6), 8232-8255. [Link]

- BenchChem. (2025).

-

Kowalczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17876-17890. [Link]

-

Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(9), 8373-8379. [Link]

-

Cerna, I., & Putala, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3539-3558. [Link]

-

ResearchGate. (n.d.). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

- BenchChem. (2025).

-

Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Publications. [Link]

-

Tighadouini, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

-

ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. [Link]

-

The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.

-

PubChemLite. (n.d.). N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O). PubChemLite. [Link]

-

ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. ResearchGate. [Link]

- BenchChem. (2025). Solubility Profile of N-(1-chloropropan-2-yl)acetamide in Organic Solvents: A Technical Guide. BenchChem.

Sources

- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. arodes.hes-so.ch [arodes.hes-so.ch]

- 4. elischolar.library.yale.edu [elischolar.library.yale.edu]

- 5. PubChemLite - N-(6-chloropyrazin-2-yl)acetamide (C6H6ClN3O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

High-Efficiency Suzuki-Miyaura Cross-Coupling of N-(6-chloropyrazin-2-yl)acetamide

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions using N-(6-chloropyrazin-2-yl)acetamide (referred to herein as Substrate-A ). This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., hPEPT1, Thrombin inhibitors) and antimicrobial agents.

Substrate Analysis: The "Push-Pull" System

Substrate-A presents a unique reactivity profile driven by two competing electronic effects:

-

Electrophilic Activation (C6): The pyrazine ring is naturally electron-deficient ($ \pi $-deficient), making the C-Cl bond at position 6 highly activated for oxidative addition by Palladium(0) species.

-

Electronic Modulation (C2): The acetamide group at C2 acts as a weak electron donor. While it does not deactivate the ring as strongly as a free amine, it modulates the electron density, preventing the rapid oxidative polymerization often seen with bare chloropyrazines.

Key Challenge: The primary failure mode in this chemistry is catalyst poisoning . The pyrazine nitrogens (N1/N4) are Lewis basic and can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle. This protocol specifically addresses ligand selection to prevent this coordination.

Mechanistic Strategy & Catalyst Selection[9]

To ensure turnover, the catalyst system must possess a wide "bite angle" (for bidentates) or significant steric bulk (for monodentates) to physically prevent the pyrazine nitrogen from binding to the metal center.

Recommended Catalyst Systems

| System | Catalyst Precursor | Ligand Class | Application Case |

| System A (Standard) | Pd(dppf)Cl₂ · DCM | Bidentate Ferrocenyl | Robust. Best for simple aryl/heteroaryl boronic acids. The large bite angle of dppf stabilizes the Pd(II) intermediate. |

| System B (Advanced) | XPhos Pd G2 | Bulky Biaryl Phosphine | High-Performance. Required for sterically hindered boronic acids or when low catalyst loading (<1 mol%) is necessary. |

Visualization: Reaction Workflow & Mechanism

Figure 1: Operational Workflow

The following diagram outlines the critical path for the reaction setup, emphasizing the inert atmosphere requirement to prevent homocoupling and phenol formation.

Caption: Operational workflow for Suzuki coupling of chloropyrazines. Degassing prior to catalyst addition is critical to prevent Pd oxidation.

Experimental Protocols

Protocol A: The "Gold Standard" (Pd(dppf)Cl₂)

Recommended for 80% of applications including phenyl, pyridyl, and indole boronic acids.

Materials:

-

N-(6-chloropyrazin-2-yl)acetamide (1.0 equiv)

-

Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂ · DCM) (0.05 equiv / 5 mol%)

-

Base: Sodium Carbonate (

) (2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (Reagent Grade)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, add the chloropyrazine substrate (1.0 equiv) and the organoboron partner (1.2 equiv).

-

Solvent System: Add 1,4-Dioxane (concentration 0.1 M relative to substrate) and 2.0 M aq.

(3.0 equiv).-

Note: The 4:1 Dioxane:Water ratio is ideal for solubilizing the polar acetamide substrate.

-

-

Degassing: Seal the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 10 minutes (or use 3 vacuum/backfill cycles).

-

Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Catalyst Addition: Quickly remove the septum (under positive gas flow) and add Pd(dppf)Cl₂ (5 mol%). Reseal immediately.

-

Reaction: Heat the mixture to 85–90 °C for 4–16 hours.

-

Monitoring: Check by LCMS. The starting chloride (Substrate-A) usually elutes earlier than the biaryl product on Reverse Phase C18.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: Difficult Substrates (XPhos Pd G2)

Use when coupling with sterically hindered (ortho-substituted) or electron-poor boronic acids.

Modifications to Protocol A:

-

Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (2–3 mol%).

-

Base: Switch to Potassium Phosphate Tribasic (

) (3.0 equiv, solid or aqueous). -

Solvent: THF/Water (10:1) or Toluene/Water (10:1) can be used if Dioxane fails.

Troubleshooting & Optimization Matrix

The following table summarizes common failure modes and their chemical rectifications.

| Observation (LCMS/TLC) | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning by Pyrazine N. | Switch to XPhos or SPhos ligands. Increase Temp to 100°C. |

| Deacetylation (Amine formation) | Hydrolysis of acetamide. | Base is too strong or Temp too high. Switch from |

| Protodeboronation | Boronic acid instability. | Common with 2-heteroaryl boronic acids.[1] Use Boronic Esters (Pinacol) instead of acids. Add base slowly. |

| Homocoupling (R-R) | Oxygen presence. | Re-degas solvents rigorously. Ensure Ar/N2 balloon is active. |

Figure 2: Mechanistic Cycle & Poisoning

This diagram illustrates the competition between the productive catalytic cycle and the non-productive coordination of the pyrazine nitrogen.